molecular formula C8H13Br B2646037 1-Bromo-3-cyclobutylcyclobutane CAS No. 2301552-53-2

1-Bromo-3-cyclobutylcyclobutane

Cat. No.: B2646037
CAS No.: 2301552-53-2
M. Wt: 189.096
InChI Key: IYYCGEBVELOASD-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclobutylcyclobutane is an organobromine compound characterized by a bromine atom attached to a cyclobutyl group, which is further connected to another cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclobutylcyclobutane can be synthesized through several methods. One common approach involves the bromination of cyclobutylcyclobutane using bromine or other brominating agents under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or cyclohexane to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient bromination .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclobutylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Cyclobutylcyclobutane derivatives with various functional groups.

    Reduction: Cyclobutylcyclobutane.

    Oxidation: Cyclobutylcyclobutanone.

Scientific Research Applications

1-Bromo-3-cyclobutylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclobutylcyclobutane involves its interaction with molecular targets through its bromine atom. The bromine atom can participate in electrophilic addition reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3-cyclobutylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYCGEBVELOASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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